2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.96 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyrrolo[2,3-b]pyridine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
2,3-Dibromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine:
2,3-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of a methoxy group, which may alter its chemical behavior and interactions.
Properties
IUPAC Name |
2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(9)7(10)12-8(4)11-5/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXDKJSRSEXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=C(N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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